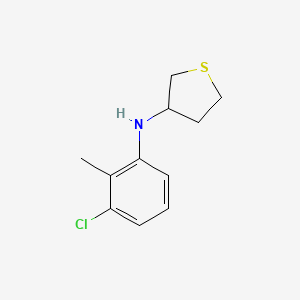

N-(3-chloro-2-methylphenyl)thiolan-3-amine

Description

N-(3-Chloro-2-methylphenyl)thiolan-3-amine is a substituted thiolan-3-amine derivative characterized by a thiolane (tetrahydrothiophene) ring system linked to a 3-chloro-2-methylphenyl substituent via an amine group.

Properties

Molecular Formula |

C11H14ClNS |

|---|---|

Molecular Weight |

227.75 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H14ClNS/c1-8-10(12)3-2-4-11(8)13-9-5-6-14-7-9/h2-4,9,13H,5-7H2,1H3 |

InChI Key |

NKJFETKNIBKAIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2CCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 3-chloro-2-methylaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvent recovery and recycling are also integral parts of the industrial process to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiolane ring and the chloro-substituted phenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiolan-3-amine Derivatives

The following table summarizes key structural analogs of N-(3-chloro-2-methylphenyl)thiolan-3-amine, highlighting substituent variations and molecular properties:

*Calculated molecular weight based on formula.

Key Observations:

- Electron-Donating Groups (e.g., OCH₃, CH₃): Increase electron density on the aromatic ring, which may stabilize charge-transfer interactions or alter metabolic stability .

- Steric Considerations : Benzyl-substituted derivatives (e.g., N-[(4-methylphenyl)methyl]thiolan-3-amine) exhibit increased steric hindrance, which could limit interaction with deep binding pockets in proteins .

Non-Thiolanamine Analogs with Similar Pharmacophores

Thiazol-2-amine Derivatives

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine () replaces the thiolane ring with a 1,3-thiazole ring. This compound demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole core enhances antimicrobial potency compared to thiolan-3-amine derivatives .

Quinoxaline Derivatives

4i (N-(3-chloro-2-methylphenyl)quinoxalin-2-carboxamide) () is a 5-HT₃ receptor antagonist with antidepressant and anti-anxiety effects in rodent models. The quinoxaline scaffold provides a planar aromatic system, facilitating π-π stacking interactions in neurological targets .

Biological Activity

N-(3-chloro-2-methylphenyl)thiolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative data.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₄ClNS, with a molecular weight of approximately 227.75 g/mol. The compound features a thiolane ring that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiolane ring and the chlorine substitution are believed to contribute to its biological efficacy. Preliminary studies suggest that the compound may inhibit certain metabolic enzymes, leading to altered cellular metabolism and potentially inducing apoptotic pathways in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The thiolane ring enhances the compound's ability to penetrate bacterial membranes, increasing efficacy against pathogens.

Comparative Antimicrobial Activity

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| N-(3-fluoro-2-methylphenyl)thiolan-3-amine | High | E. coli, P. aeruginosa |

| N-(2-propylphenyl)thiolan-3-amine | Low | S. aureus |

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways and the inhibition of key survival signaling pathways, such as PI3K/Akt and MAPK.

Case Studies on Anticancer Activity

- Cell Line Study : In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 10 µM.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active site of specific kinases involved in cell proliferation, suggesting a potential for therapeutic application in targeted cancer therapies .

In Vitro Studies

Recent studies have focused on the interaction of this compound with various biological targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.